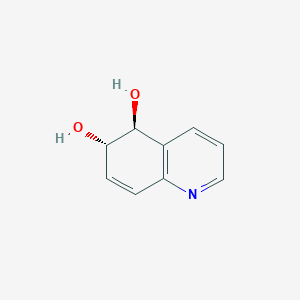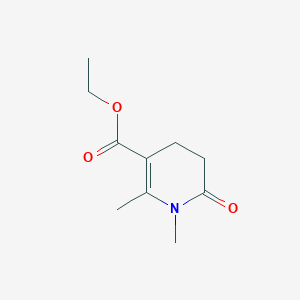![molecular formula C58H87N3O21 B156372 [2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat CAS No. 126145-79-7](/img/structure/B156372.png)
[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat” is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes acetoxy, hydroxyethylcarbamoyl, and oxan-yl groups, among others. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and carbamoylation reactions. The specific reaction conditions would depend on the reactivity of the intermediates and the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of acetoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
This compound could have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential therapeutic properties.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups, such as:
Steroids: Complex molecules with a similar polycyclic structure.
Glycosides: Compounds with sugar moieties attached to other functional groups.
Peptides: Short chains of amino acids with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity
Propiedades
Número CAS |
126145-79-7 |
|---|---|
Fórmula molecular |
C58H87N3O21 |
Peso molecular |
1162.3 g/mol |
Nombre IUPAC |
[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C58H87N3O21/c1-29(65)74-39-41(75-30(2)66)46(80-40-42(76-31(3)67)45(77-32(4)68)50(78-33(5)69)81-44(40)49(72)60-22-25-63)51(82-43(39)48(71)59-21-24-62)79-38-14-15-56(10)37(53(38,6)7)13-16-58(12)47(56)36(70)27-34-35-28-55(9,52(73)61-23-26-64)18-17-54(35,8)19-20-57(34,58)11/h27,35,37-47,50-51,62-64H,13-26,28H2,1-12H3,(H,59,71)(H,60,72)(H,61,73) |
Clave InChI |
GJDAXEDGJYHHBV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)NCCO)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCO)C)C)C)C)C(=O)NCCO)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)NCCO)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCO)C)C)C)C)C(=O)NCCO)OC(=O)C)OC(=O)C |
Sinónimos |
[3,4-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11 -(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3, 4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy -6-(2-hydroxyethylcarbamoyl)oxan-2-yl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)


